N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole moiety, a phenyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This compound exhibits strong inhibition of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide interacts with AChE by binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . This dual binding results in an uncompetitive inhibition of AChE, effectively reducing the enzyme’s activity .
Biochemical Pathways
The action of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various cognitive functions, as acetylcholine is involved in processes such as memory and learning .
Result of Action
The inhibition of AChE by 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide leads to an increase in acetylcholine levels, which can enhance cognitive function . Additionally, this compound has shown neuroprotective properties, capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Biochemical Analysis
Biochemical Properties
1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial in nerve function . This interaction is characterized by inhibition of AChE, which can have significant effects on biochemical reactions .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. For instance, it has been shown to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide may have protective effects against oxidative stress in cells .
Molecular Mechanism
At the molecular level, 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide exerts its effects through binding interactions with biomolecules such as AChE . It inhibits AChE, which can lead to changes in nerve function .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as protection against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrrolidine ring and the attachment of the methylsulfonyl and carboxamide groups through amide bond formation and sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and pyrrolidine-based molecules, such as:
- N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(sulfonyl)pyrrolidine-2-carboxamide
Uniqueness
What sets N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-16-18(12-13)27-20(22-16)14-6-8-15(9-7-14)21-19(24)17-4-3-11-23(17)28(2,25)26/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWBLYQLSKZODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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